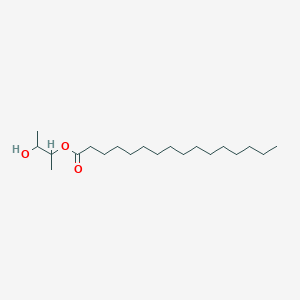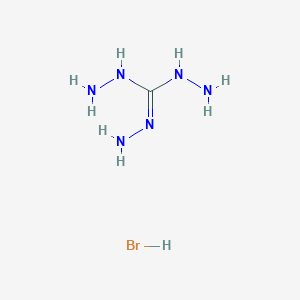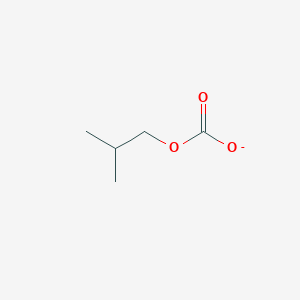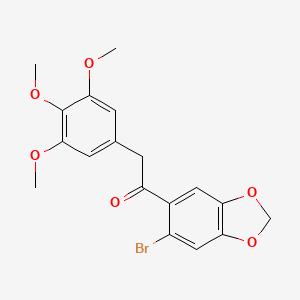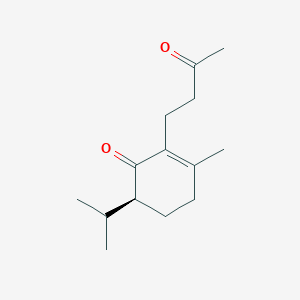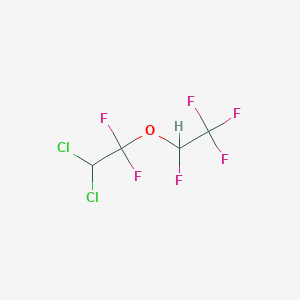
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is a chemical compound with the molecular formula C4H2Cl2F6O. It is known for its unique properties and applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane typically involves the reaction of phenol or its alkali metal phenate with dichlorodifluoroethylene . This reaction forms 2,2-dichloro-1,1-difluoroethoxybenzene, which can then be further processed to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical reactions under controlled conditions. The use of specialized equipment and catalysts ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can alter the chemical structure, leading to the formation of new compounds.
Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by different atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, play a crucial role in determining the outcome of the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different fluorinated compounds, while substitution reactions can produce a variety of derivatives.
Aplicaciones Científicas De Investigación
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is studied for its potential biological effects and interactions with different biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and effects on human health.
Mecanismo De Acción
The mechanism of action of 2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane involves its interaction with specific molecular targets and pathways. The compound can affect various biochemical processes, leading to its observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparación Con Compuestos Similares
Similar Compounds
2-(2,2-Dichloro-1,1-difluoroethoxy)propane: This compound has a similar structure but differs in its chemical properties and applications.
1-(2,2-Dichloro-1,1-difluoroethoxy)-4-isocyanatobenzene: Another related compound with distinct chemical characteristics and uses.
Uniqueness
2-(2,2-Dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane is unique due to its specific combination of chlorine and fluorine atoms, which impart distinctive chemical and physical properties. These properties make it valuable for various specialized applications in research and industry.
Propiedades
Número CAS |
57041-65-3 |
|---|---|
Fórmula molecular |
C4H2Cl2F6O |
Peso molecular |
250.95 g/mol |
Nombre IUPAC |
2-(2,2-dichloro-1,1-difluoroethoxy)-1,1,1,2-tetrafluoroethane |
InChI |
InChI=1S/C4H2Cl2F6O/c5-1(6)4(11,12)13-2(7)3(8,9)10/h1-2H |
Clave InChI |
RDYTUFQTFZMTJC-UHFFFAOYSA-N |
SMILES canónico |
C(C(F)(F)F)(OC(C(Cl)Cl)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


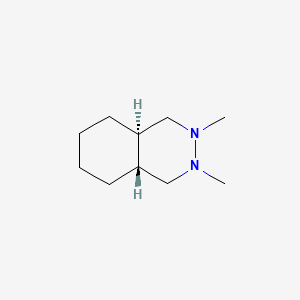
![[(4S,5R)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14617156.png)
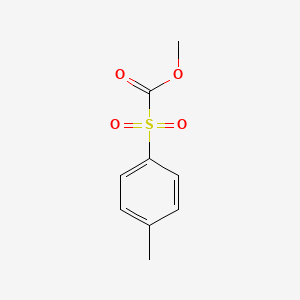
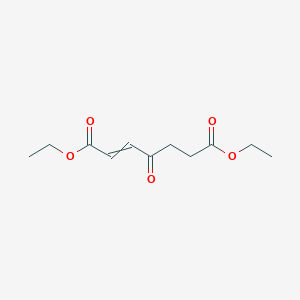
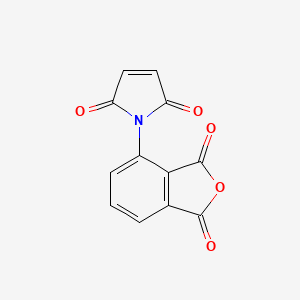
![6-(6-Amino-9H-purin-9-yl)-7-hydroxy-2-methoxytetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-one](/img/structure/B14617166.png)
